2-amino-N-[1-(4-methylphenyl)propyl]butanamide
Description
2-amino-N-[1-(4-methylphenyl)propyl]butanamide is an organic compound with the molecular formula C14H22N2O It is a derivative of butanamide, featuring an amino group and a 4-methylphenyl group attached to the butanamide backbone
Properties
IUPAC Name |
2-amino-N-[1-(4-methylphenyl)propyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-4-12(15)14(17)16-13(5-2)11-8-6-10(3)7-9-11/h6-9,12-13H,4-5,15H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFCUPMXIZEYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C(CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[1-(4-methylphenyl)propyl]butanamide typically involves the reaction of 4-methylphenylpropylamine with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[1-(4-methylphenyl)propyl]butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
2-amino-N-[1-(4-methylphenyl)propyl]butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-[1-(4-methylphenyl)propyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[1-(4-methylphenyl)propyl]acetamide
- 2-amino-N-[1-(4-methylphenyl)propyl]propanamide
- 2-amino-N-[1-(4-methylphenyl)propyl]pentanamide
Uniqueness
2-amino-N-[1-(4-methylphenyl)propyl]butanamide is unique due to its specific butanamide backbone, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.
Biological Activity
2-Amino-N-[1-(4-methylphenyl)propyl]butanamide, also known as a derivative of butanamide, has garnered interest in pharmacological research due to its potential biological activities. This compound is being investigated for various applications, including antimicrobial and anticancer properties, as well as its role in enzyme inhibition and protein binding.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to diverse biological effects. The exact pathways and targets can vary based on the context of its use, but the following mechanisms have been identified:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, thus preventing substrate interaction.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate physiological responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In studies, it has shown efficacy against several bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it has demonstrated significant inhibitory effects on cell proliferation in vitro. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer).
- Results : The compound was found to be more potent than the positive control cisplatin against certain cell lines, indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
A comparison of this compound with related compounds highlights its unique properties:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Butanamide derivative | Antimicrobial, Anticancer |
| 4-Methylphenyl derivatives | Aromatic substituents | Variable activity |
| Butanamide derivatives | Structural analogs | General enzyme inhibition |
This table illustrates how the specific combination of functional groups in this compound contributes to its distinct biological profile compared to other derivatives.
In Vitro Studies
In vitro studies have confirmed the compound's ability to suppress inflammatory cytokines such as IL-1β and IL-6. These findings suggest that it may be effective in treating inflammatory diseases by modulating immune responses .
In Vivo Evaluations
Further research involving in vivo models has shown that administration of the compound led to a significant decrease in mRNA levels of inflammatory markers without causing hepatotoxicity. This highlights its therapeutic potential while maintaining safety profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
